molecular formula C9H17O4P B8306667 Dimethyl cyclohexanoylphosphonate

Dimethyl cyclohexanoylphosphonate

Cat. No.: B8306667
M. Wt: 220.20 g/mol
InChI Key: VYANKHDEGZMIHL-UHFFFAOYSA-N
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Description

Dimethyl cyclohexanoylphosphonate (hypothetical structure: (CH₃O)₂P(O)C(O)C₆H₁₁) is a phosphonate ester characterized by a cyclohexanoyl (cyclohexyl carbonyl) group and two methyl ester substituents. These compounds are typically utilized in organic synthesis, polymer modification, and pharmaceutical applications due to their reactivity and stability .

Properties

Molecular Formula

C9H17O4P

Molecular Weight

220.20 g/mol

IUPAC Name

cyclohexyl(dimethoxyphosphoryl)methanone

InChI

InChI=1S/C9H17O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

VYANKHDEGZMIHL-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)C1CCCCC1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexyl Methyl Methylphosphonate (CAS 7040-52-0)

  • Structure : O-Cyclohexyl O-methyl methylphosphonate (C₈H₁₇O₃P).
  • Synthesis: Prepared via esterification of methylphosphonic acid with cyclohexanol and methanol.
  • Properties : Molecular weight 192.19 g/mol, HS code 2931.47. Used as a stabilizer in polymer matrices, enhancing intermolecular interactions and extrusion efficiency .
  • Applications : Modifies high-density polyethylene (HDPE) to improve mechanical performance under high-speed loading .

Diethyl (Hydroxymethyl)phosphonate (CAS 3084-40-0)

  • Structure : (CH₂OH)P(O)(OCH₂CH₃)₂.
  • Synthesis : Produced via hydroxymethylation of diethyl phosphite, followed by purification.
  • Properties : Key intermediate in synthesizing flame retardants and bioactive molecules. Industrial production involves cost-effective catalytic processes with stringent environmental controls .
  • Applications : Precursor for antiviral agents and crosslinking agents in resins.

Diethyl Methylformylphosphonate Dimethylhydrazone (CAS N/A)

  • Structure : (CH₃)₂NN=CHP(O)(OCH₂CH₃)₂.
  • Synthesis : Derived from diethyl-2,2-(diethoxy)ethylphosphonate via acid-catalyzed hydrolysis and subsequent dimethylhydrazine protection .
  • Properties : GC-MS and NMR data confirm a purity of 86% after distillation. Fragmentation patterns (e.g., m/z 152, 125) align with hydrazone formation .
  • Applications : Protects aldehyde groups in multistep syntheses, particularly in alkaloid and heterocycle chemistry.

Dimethyl (2-Oxo-6-Phenylhexyl)phosphonate (CAS 61263-11-4)

  • Structure : (CH₃O)₂P(O)CH₂C(O)(CH₂)₃C₆H₅.
  • Synthesis : Prepared via CuSO₄-catalyzed cross-coupling or modified Arbuzov reactions.
  • Properties : Molecular formula C₁₄H₂₁O₄P, used in Michael addition reactions for β-ketophosphonate derivatives .
  • Applications : Building block for bioactive molecules and materials science.

Table 1. Comparative Data of Phosphonate Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Cyclohexyl Methyl Methylphosphonate 7040-52-0 C₈H₁₇O₃P 192.19 Polymer stabilization
Diethyl (Hydroxymethyl)phosphonate 3084-40-0 C₅H₁₃O₄P 168.13 Flame retardants, drug synthesis
Diethyl Methylformylphosphonate Dimethylhydrazone N/A C₇H₁₇N₂O₃P 222.22 Aldehyde protection
Dimethyl (2-Oxo-6-Phenylhexyl)phosphonate 61263-11-4 C₁₄H₂₁O₄P 284.29 Organic synthesis

Key Research Findings

  • Reactivity : Cyclohexyl phosphonates exhibit superior thermal stability compared to aliphatic analogs, making them ideal for high-temperature polymer processing .
  • Synthetic Utility : Dimethylhydrazone derivatives (e.g., ) enable selective aldehyde masking, critical in complex molecule synthesis .
  • Industrial Relevance: Diethyl (hydroxymethyl)phosphonate’s scalable production highlights its economic viability in bulk chemical manufacturing .

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